molecular formula C17H9F5 B12530732 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-50-8

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene

Cat. No.: B12530732
CAS No.: 797047-50-8
M. Wt: 308.24 g/mol
InChI Key: BRQCBXFHATVSND-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl ring with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-(trifluoromethyl)phenylacetylene.

    Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple 1,3-difluorobenzene with 4-(trifluoromethyl)phenylacetylene. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.

    Vinylation: The resulting product undergoes a vinylation reaction to introduce the ethenyl group. This step may involve the use of a vinyl halide and a suitable catalyst under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution Reactions: Products with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Epoxides or alcohols.

    Reduction Reactions: Alkenes or alkanes.

Scientific Research Applications

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene depends on its specific application. In materials science, its electronic properties are influenced by the presence of fluorine atoms and the ethynyl group, which can affect conductivity and reactivity. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(phenylethynyl)benzene
  • 5-Ethenyl-1,3-difluoro-2-(phenylethynyl)benzene

Uniqueness

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is unique due to the combination of multiple fluorine atoms, an ethynyl group, and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

797047-50-8

Molecular Formula

C17H9F5

Molecular Weight

308.24 g/mol

IUPAC Name

5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C17H9F5/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20,21)22/h2-4,6-7,9-10H,1H2

InChI Key

BRQCBXFHATVSND-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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